2-(3-methylphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
This compound features a triazolo[4,5-d]pyrimidine core, a piperazine linker, and a 3-methylphenylacetophenone moiety. The 3-methylphenyl group contributes hydrophobicity, which may influence membrane permeability, while the piperazine linker enhances solubility and conformational flexibility.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-17-6-5-7-18(14-17)15-20(31)28-10-12-29(13-11-28)22-21-23(25-16-24-22)30(27-26-21)19-8-3-2-4-9-19/h2-9,14,16H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIQFBLCJJJFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Hypothesized Properties
*Predicted using fragment-based methods (e.g., Crippen’s method) .
- Triazolo Substituents: The target compound’s phenyl group (hydrophobic) contrasts with the 4-methoxyphenyl group (polar, electron-donating) in the PubChem analogue .
- Phenyl Substituents : The 3-methylphenyl group in both compounds suggests similar steric and hydrophobic effects, though the methyl group’s position could influence binding pocket interactions.
- Scaffold Variations : Compound D from replaces the triazolo-pyrimidine with a benzoimidazo-pyrimidine core, reducing planarity and altering π-π stacking interactions.
Methodological Considerations in Similarity Analysis
Comparative studies rely on computational tools to quantify structural similarity, such as Tanimoto coefficients or pharmacophore mapping . However, subtle substituent changes (e.g., phenyl vs. methoxyphenyl) can disproportionately affect biological activity, underscoring the need for experimental validation.
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